molecular formula C12H18O3 B12645103 11-Formylundeca-4,8-dienoic acid CAS No. 55348-86-2

11-Formylundeca-4,8-dienoic acid

Cat. No.: B12645103
CAS No.: 55348-86-2
M. Wt: 210.27 g/mol
InChI Key: SSFYNRWKIMUJHG-GGWOSOGESA-N
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Description

11-Formylundeca-4,8-dienoic acid is an organic compound with the molecular formula C12H18O3. It is a dienoic acid, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure, which includes a formyl group (–CHO) attached to the 11th carbon of the undeca-4,8-dienoic acid chain. The presence of both double bonds and a formyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Formylundeca-4,8-dienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as an undecenoic acid derivative.

    Formylation: The formyl group is introduced using a formylating agent like formic acid or formic anhydride under acidic conditions.

    Diene Formation: The double bonds are introduced through a series of elimination reactions, often using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing metal catalysts to facilitate the formylation and diene formation steps.

    Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

11-Formylundeca-4,8-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds can participate in electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)

Major Products

    Oxidation: 11-Carboxyundeca-4,8-dienoic acid

    Reduction: 11-Hydroxyundeca-4,8-dienoic acid

    Substitution: Halogenated derivatives of undeca-4,8-dienoic acid

Scientific Research Applications

11-Formylundeca-4,8-dienoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving dienoic acids and formyl groups.

    Medicine: Research into its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 11-Formylundeca-4,8-dienoic acid involves its interaction with various molecular targets:

    Formyl Group Reactions: The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations.

    Diene Reactions: The double bonds can engage in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of cyclic compounds.

    Pathways: The compound can be metabolized by enzymes that recognize dienoic acids, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Sorbic Acid: A dienoic acid with antimicrobial properties, commonly used as a food preservative.

    Linoleic Acid: An essential fatty acid with two double bonds, important in human nutrition.

    Azelaic Acid: A dicarboxylic acid used in skincare products for its anti-inflammatory properties.

Uniqueness

11-Formylundeca-4,8-dienoic acid is unique due to the presence of both a formyl group and two double bonds, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

55348-86-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(4E,8E)-12-oxododeca-4,8-dienoic acid

InChI

InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6,11H,1-2,7-10H2,(H,14,15)/b5-3+,6-4+

InChI Key

SSFYNRWKIMUJHG-GGWOSOGESA-N

Isomeric SMILES

C(C/C=C/CCC(=O)O)/C=C/CCC=O

Canonical SMILES

C(CC=CCCC(=O)O)C=CCCC=O

Origin of Product

United States

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